2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its unique pyrazolo[3,4-d]pyrimidine structure, which exhibits diverse chemical reactivity and potential applications in various fields of science and industry. This compound’s synthesis, reactivity, and application are significant in research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. Initial synthesis may start with the preparation of pyrazolo[3,4-d]pyrimidine precursors, followed by the introduction of functional groups through nucleophilic substitution, reduction, or oxidation reactions. Reagents such as halides, amines, and alcohols might be used under various catalytic conditions to yield the target compound.
Industrial Production Methods: : In industrial settings, large-scale production may involve optimized conditions for high yield and purity. This could include the use of continuous flow reactors, high-temperature and high-pressure conditions, and the employment of specific catalysts to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is reactive and can participate in a range of chemical reactions including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions Used in These Reactions: : Common reagents could include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Conditions may vary from mild room temperature settings to more stringent conditions depending on the desired reaction pathway.
Major Products Formed from These Reactions:
Scientific Research Applications
Chemistry: : In chemistry, the compound is studied for its interesting reactivity and potential as a building block in the synthesis of more complex molecules.
Biology: : The compound may interact with biological targets, making it a candidate for drug discovery and development processes, particularly in understanding molecular pathways and enzyme interactions.
Medicine: : Its structural complexity allows it to be a potential lead compound in medicinal chemistry for the development of new pharmaceuticals targeting specific diseases.
Industry: : In the industrial realm, it could serve as an intermediate in the production of high-performance materials or specialty chemicals with specific desirable properties.
Mechanism of Action
The mechanism of action of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol depends on its interaction with molecular targets. It may inhibit or activate certain enzymes, interfere with signaling pathways, or bind to specific receptors. The detailed pathway involves complex biochemical interactions at the molecular level, often studied using computational chemistry and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other pyrazolo[3,4-d]pyrimidines and their derivatives which may share structural features but have different functional groups that affect their reactivity and application.
Uniqueness: : What sets 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its specific functional groups that confer unique reactivity, biological activity, and potential for use in various scientific and industrial applications.
Biological Activity
The compound 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS Number: 955336-39-7) is a pyrazolo-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N6O with a molecular weight of 374.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxic activity:
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver Cancer) | 399 |
MCF7 (Breast Cancer) | 580 |
NUGC (Gastric Cancer) | 60 |
DLDI (Colon Cancer) | 890 |
The compound demonstrated selective activity against liver and gastric cancer cell lines, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
In addition to its cytotoxic effects, the compound has shown promising anti-inflammatory properties. In experimental models, it exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs such as indomethacin. This suggests that it may inhibit pro-inflammatory cytokines or modulate inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The pyrazolo-pyrimidine framework may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis through mitochondrial pathways.
- Anti-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .
Case Studies
Several case studies have been documented to illustrate the biological effects of this compound:
- A study involving the treatment of HepG2 cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent for liver cancer.
- Another case study demonstrated significant reduction in edema in animal models treated with the compound, supporting its anti-inflammatory claims .
Properties
IUPAC Name |
2-[methyl-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-8-6-7-11-18(15)23-19-17-14-22-27(16-9-4-3-5-10-16)20(17)25-21(24-19)26(2)12-13-28/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPKEOBYPPXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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